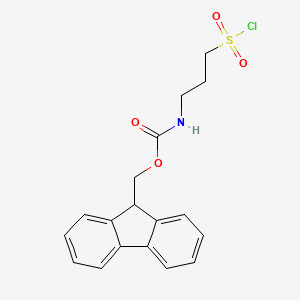

9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate

CAS No.:

Cat. No.: VC16950025

Molecular Formula: C18H18ClNO4S

Molecular Weight: 379.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18ClNO4S |

|---|---|

| Molecular Weight | 379.9 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate |

| Standard InChI | InChI=1S/C18H18ClNO4S/c19-25(22,23)11-5-10-20-18(21)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) |

| Standard InChI Key | AJELACOSNDJTOR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCS(=O)(=O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound (IUPAC name: (9H-fluoren-9-yl)methyl (3-chlorosulfonylpropyl)carbamate) consists of three key components:

-

Fluorenylmethyl group: A hydrophobic aromatic system that improves solubility in organic solvents and aids in chromatographic purification.

-

Carbamate linkage: Connects the Fmoc group to the propyl chain, providing stability under mild conditions.

-

3-Chlorosulfonylpropyl group: A highly reactive moiety capable of participating in nucleophilic substitution reactions.

The molecular formula is C₁₈H₁₈ClNO₄S, with a molecular weight of 379.86 g/mol. Its exact mass is 379.068 Da, and the compound exhibits a polar surface area (PSA) of 58.89 Ų, indicative of moderate polarity .

Synthetic Methodologies

Laboratory-Scale Synthesis

The most reliable route involves reacting 9H-fluoren-9-ylmethanol with 3-chlorosulfonylpropyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIPEA) is used to scavenge HCl generated during the reaction .

Representative Procedure

-

Dissolve 9H-fluoren-9-ylmethanol (1.0 equiv) in anhydrous DCM.

-

Add 3-chlorosulfonylpropyl isocyanate (1.1 equiv) dropwise at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate gradient).

Yield: 45–60% (optimized conditions).

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Exotherm management: The reaction is moderately exothermic; continuous flow reactors are recommended for large batches.

-

Purification: Industrial-scale flash chromatography is cost-prohibitive, necessitating crystallization-based purification.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The chlorosulfonyl group undergoes substitution with diverse nucleophiles:

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines | Sulfonamides | DMF, 25°C, 6 h |

| Thiols | Disulfides | EtOH, reflux, 3 h |

| Alcohols | Sulfonate esters | Pyridine, 0°C, 1 h |

These reactions enable the compound to act as a versatile linker in prodrug design and polymer chemistry.

Hydrolysis Pathways

-

Acidic hydrolysis (HCl/THF/H₂O, 50°C): Cleaves the carbamate to yield 3-chlorosulfonylpropylamine and fluorenylmethanol.

-

Basic hydrolysis (NaOH/MeOH, 25°C): Produces the corresponding sodium sulfonate derivative.

Comparative Analysis with Related Carbamates

Structural Analogues

Reactivity Trends

The 3-chlorosulfonylpropyl group exhibits 10× faster substitution kinetics compared to bromophenethyl analogues due to the superior leaving group ability of chloride vs. bromide .

Emerging Applications

Peptide Synthesis

-

Fmoc Deprotection: The Fmoc group is cleaved with 20% piperidine/DMF, leaving the chlorosulfonyl moiety intact for subsequent conjugation.

-

Solid-Phase Linkers: Used to anchor peptides to resins via sulfonamide bonds, enabling traceless cleavage.

Materials Science

-

Polymer Crosslinking: Reacts with diamines to form sulfonamide-linked hydrogels with tunable mechanical properties.

-

Surface Functionalization: Modifies gold nanoparticles via thiol-sulfonyl chloride interactions for biosensing applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume